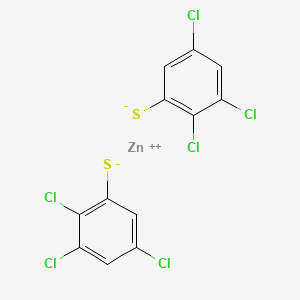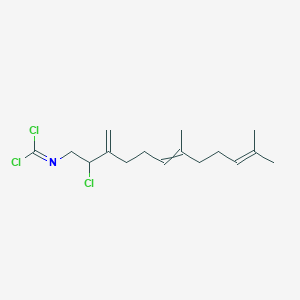
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl is a chemical compound with a complex structure It is characterized by the presence of a chloro group, multiple methyl groups, and a carbonimidoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:
Formation of the diene structure: This can be achieved through reactions such as Diels-Alder reactions or other cycloaddition reactions.
Introduction of the chloro group: This step often involves chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the carbonimidoyl group: This can be done through reactions involving isocyanides or other nitrogen-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium cyanide, often in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or biochemical studies.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(E)-β-Farnesene: A similar compound with a diene structure and methyl groups.
cis-β-Farnesene: Another isomer of β-farnesene with similar structural features.
(Z,E)-β-Farnesene: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
What sets (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl apart from these similar compounds is the presence of the chloro and carbonimidoyl groups
特性
CAS番号 |
64789-89-5 |
|---|---|
分子式 |
C16H24Cl3N |
分子量 |
336.7 g/mol |
IUPAC名 |
1,1-dichloro-N-(2-chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dienyl)methanimine |
InChI |
InChI=1S/C16H24Cl3N/c1-12(2)7-5-8-13(3)9-6-10-14(4)15(17)11-20-16(18)19/h7,9,15H,4-6,8,10-11H2,1-3H3 |
InChIキー |
GNOWEICYAZVPHG-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=C)C(CN=C(Cl)Cl)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





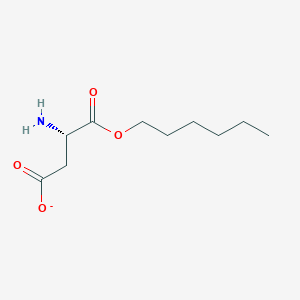
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
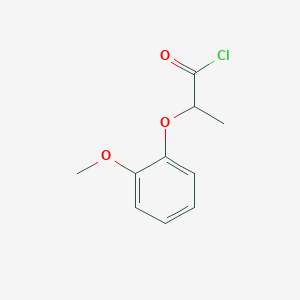
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



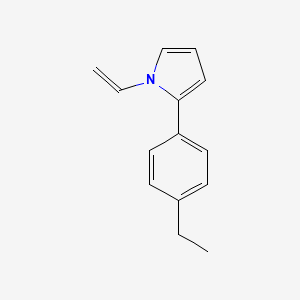
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
